4-(Bromomethyl)-3-(trifluoromethyl)-1,2-thiazole
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Overview
Description
4-(Bromomethyl)-3-(trifluoromethyl)-1,2-thiazole is an organic compound that features a bromomethyl group and a trifluoromethyl group attached to a thiazole ring. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-3-(trifluoromethyl)-1,2-thiazole typically involves the bromination of a precursor thiazole compound. One common method includes the reaction of 3-(trifluoromethyl)-1,2-thiazole with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize efficiency and minimize by-products. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(Bromomethyl)-3-(trifluoromethyl)-1,2-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction reactions to modify the thiazole ring.
Coupling Reactions: The trifluoromethyl group can engage in coupling reactions with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or amines.
Oxidation Products: Sulfoxides and sulfones are typical oxidation products.
Reduction Products: Reduced thiazole derivatives are formed.
Scientific Research Applications
4-(Bromomethyl)-3-(trifluoromethyl)-1,2-thiazole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique functional groups.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-3-(trifluoromethyl)-1,2-thiazole involves its interaction with molecular targets through its bromomethyl and trifluoromethyl groups. These groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
Comparison with Similar Compounds
- 4-Fluoro-2-(trifluoromethyl)benzyl bromide
- 4-Bromo-2-(trifluoromethyl)benzoic acid
Comparison: 4-(Bromomethyl)-3-(trifluoromethyl)-1,2-thiazole is unique due to the presence of both bromomethyl and trifluoromethyl groups on a thiazole ring. This combination imparts distinct reactivity and stability compared to similar compounds, which may only contain one of these functional groups or have different ring structures. The thiazole ring also contributes to the compound’s aromaticity and electronic properties, making it a valuable scaffold in synthetic chemistry and drug design.
Properties
Molecular Formula |
C5H3BrF3NS |
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Molecular Weight |
246.05 g/mol |
IUPAC Name |
4-(bromomethyl)-3-(trifluoromethyl)-1,2-thiazole |
InChI |
InChI=1S/C5H3BrF3NS/c6-1-3-2-11-10-4(3)5(7,8)9/h2H,1H2 |
InChI Key |
JJVWQVFGPVCCML-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NS1)C(F)(F)F)CBr |
Origin of Product |
United States |
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